molecular formula C14H15N3O3S B2735007 N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide CAS No. 297178-86-0

N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B2735007
CAS No.: 297178-86-0
M. Wt: 305.35
InChI Key: ZUXLEAHODLVWQV-UHFFFAOYSA-N
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Description

“N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide” is a chemical compound with the molecular formula C14H14N2O3S . It is offered by several suppliers including Benchchem .

Scientific Research Applications

Antimicrobial Activities

Research focusing on the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, akin to N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, has shown promising results in antimicrobial applications. A study by Darwish et al. (2014) aimed at the synthesis of new heterocyclic compounds suitable as antimicrobial agents. This research highlighted the versatile synthesis pathways leading to compounds with significant in vitro antibacterial and antifungal activities, underscoring the potential of sulfamoyl-containing compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antithrombotic Properties

Another area of interest is the investigation of compounds structurally related to this compound for their antithrombotic properties. Lorrain et al. (2003) examined SSR182289A, a novel thrombin inhibitor with a structural motif similar to the sulfamoyl phenylacetamide, revealing its potent oral antithrombotic properties in animal models. This research opens avenues for the development of new therapeutic agents for thrombosis prevention (Lorrain et al., 2003).

Structural Analysis

The structural elucidation of complexes containing molecules akin to this compound has also been a focal point of research. Obaleye, Caira, and Tella (2008) reported on the crystal structure of a complex with a related sulfonamide ligand, providing insights into the coordination chemistry and potential interactions that could influence the design of metal-based drugs or materials (Obaleye, Caira, & Tella, 2008).

Synthesis Methodologies

The compound's structural framework has inspired research into synthesis methodologies for related sulfonamide derivatives. Stark, O'Riordan, and Smith (2014) described a synthetic route for pyridines, demonstrating the utility of sulfonamide compounds in constructing complex heterocyclic systems. This work not only showcases the chemical versatility of sulfonamide derivatives but also expands the toolbox for synthesizing bioactive molecules (Stark, O'Riordan, & Smith, 2014).

Properties

IUPAC Name

N-[4-(pyridin-4-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-11(18)17-13-2-4-14(5-3-13)21(19,20)16-10-12-6-8-15-9-7-12/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXLEAHODLVWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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